1-Benzyl-2-cyclopropyl-2-methylpiperazine
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Overview
Description
1-Benzyl-2-cyclopropyl-2-methylpiperazine is a versatile small molecule scaffold with the molecular formula C15H22N2. It is a piperazine derivative, characterized by the presence of a benzyl group, a cyclopropyl group, and a methyl group attached to the piperazine ring.
Preparation Methods
The synthesis of 1-Benzyl-2-cyclopropyl-2-methylpiperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, leading to the formation of the piperazine ring . Another approach is the Ugi reaction, which involves the multicomponent condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-Benzyl-2-cyclopropyl-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines .
Scientific Research Applications
1-Benzyl-2-cyclopropyl-2-methylpiperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-cyclopropyl-2-methylpiperazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-2-cyclopropyl-2-methylpiperazine can be compared with other piperazine derivatives, such as:
1-(3-chlorophenyl)piperazine (mCPP): Known for its psychoactive properties and use in research on serotonin receptors.
1-(3-trifluoromethylphenyl)piperazine (TFMPP): Often studied in combination with other compounds for its stimulant effects.
Properties
IUPAC Name |
1-benzyl-2-cyclopropyl-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-15(14-7-8-14)12-16-9-10-17(15)11-13-5-3-2-4-6-13/h2-6,14,16H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBZMLFPZSQPNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1CC2=CC=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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